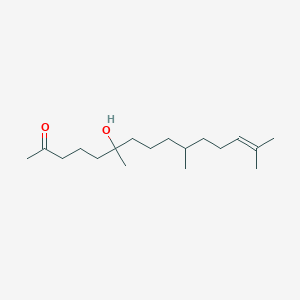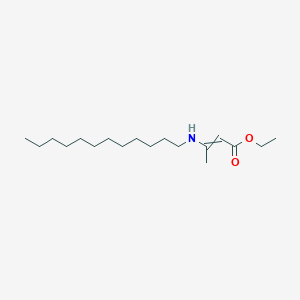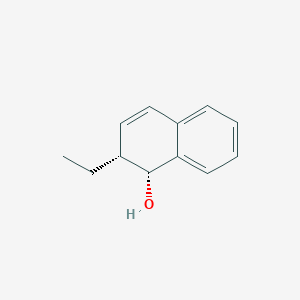![molecular formula C7H15NO3S B14241428 N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide CAS No. 187337-05-9](/img/structure/B14241428.png)
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide is a chiral compound with a cyclohexane ring substituted with a hydroxy group and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide typically involves the reaction of (1R,2S)-2-hydroxycyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The methanesulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: 2-Ketocyclohexylmethanesulfonamide.
Reduction: 2-Aminocyclohexylmethanesulfonamide.
Substitution: 2-Chlorocyclohexylmethanesulfonamide or 2-Bromocyclohexylmethanesulfonamide.
Applications De Recherche Scientifique
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and methanesulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide
- N-[(1R,2S)-2-Hydroxycyclohexyl]propionamide
- N-[(1R,2S)-2-Hydroxycyclohexyl]butyramide
Uniqueness
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets.
Propriétés
Numéro CAS |
187337-05-9 |
|---|---|
Formule moléculaire |
C7H15NO3S |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
N-[(1R,2S)-2-hydroxycyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
IMERQFYKRPXONQ-RQJHMYQMSA-N |
SMILES isomérique |
CS(=O)(=O)N[C@@H]1CCCC[C@@H]1O |
SMILES canonique |
CS(=O)(=O)NC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)




![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)


